LLC0424

NSD2 degradation PROTAC potency DC50 comparison

NSD2 targeting requires functional ablation, not just catalytic inhibition. LLC0424 is a cereblon-based PROTAC achieving 96% NSD2 degradation at 20 nM in ALL cells-260-fold more potent than MS159. - **Selectivity**: No degradation of NSD1, NSD3, IKZF1, IKZF3, GSPT1, or CK-1α. - **In vivo validated**: Downregulates tumor NSD2 in SEM (ALL) and 22RV1 (prostate) xenografts (60 mg/kg, IV/IP). - **Matched control**: LLC0424N (non-CRBN engaging) available for specificity controls. For epigenomic mapping of NSD2-dependent chromatin or benchmarking vs. catalytic inhibitors (IACS-17817).

Molecular Formula C45H41N7O9
Molecular Weight 823.8 g/mol
Cat. No. B15621879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLC0424
Molecular FormulaC45H41N7O9
Molecular Weight823.8 g/mol
Structural Identifiers
InChIInChI=1S/C45H41N7O9/c53-38-16-15-36(42(57)49-38)52-44(59)33-13-12-32(22-34(33)45(52)60)50-19-17-30(18-20-50)47-41(56)27-5-8-29(9-6-27)46-40(55)26-3-1-25(2-4-26)23-51(31-10-11-31)43(58)28-7-14-35-37(21-28)61-24-39(54)48-35/h1-9,12-14,21-22,30-31,36H,10-11,15-20,23-24H2,(H,46,55)(H,47,56)(H,48,54)(H,49,53,57)
InChIKeyOHRABUZLZFHHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LLC0424 Identity and Procurement


LLC0424 (compound 10l) is a synthetic organic cereblon-based PROTAC degrader targeting nuclear receptor-binding SET domain-containing protein 2 (NSD2/MMSET/WHSC1), a histone H3K36 dimethyltransferase implicated in acute lymphoblastic leukemia (ALL), multiple myeloma, and prostate cancer [1]. With a molecular weight of 823.85 Da and formula C45H41N7O9, LLC0424 connects an NSD2-PWWP1-binding ligand derived from UNC6934 (Kd = 91 nM) to a thalidomide cereblon E3 ligase ligand via a rigid linker [1][2]. It achieves near-complete NSD2 degradation (DC50 of 20 nM, Dmax of 96%) in RPMI-8402 ALL cells bearing the NSD2 E1099K gain-of-function mutation [1].

PROTAC-mediated NSD2 protein degradation tool
Selective NSD2 depletion (spares IKZF1, IKZF3, NSD1, NSD3)
In vivo NSD2 degradation confirmed in xenograft models

Why Other NSD2 Agents Cannot Replace LLC0424


NSD2-targeting compounds span catalytic SET-domain inhibitors (e.g., IACS-17817), PWWP1-domain antagonists (e.g., UNC6934), and PROTAC degraders (e.g., MS159, UNC8153); however, these classes produce fundamentally different pharmacological outcomes. Catalytic inhibitors block H3K36me2 methylation but leave the NSD2 protein intact with its chromatin-binding and scaffolding functions unperturbed, while earlier NSD2 degraders MS159 and UNC8153 exhibit DC50 values of 5,200 nM and 350 nM respectively—260-fold and 17.5-fold weaker than LLC0424—and neither has demonstrated in vivo NSD2 degradation [1][2]. MS159 additionally degrades CRBN neo-substrates IKZF1 and IKZF3, compromising target selectivity, whereas LLC0424 spares these proteins as well as NSD1, NSD3, GSPT1, and CK-1α [1]. These quantitative differences in potency, selectivity, and in vivo validation mean that substituting LLC0424 with another NSD2-targeting agent will alter both the mechanism and the magnitude of pharmacological effect, potentially invalidating experimental conclusions.

Mechanism Mismatch
Catalytic inhibitors or PWWP1 antagonists each block only one NSD2 function; they do not remove the protein and may leave scaffolding intact.
Potency & Selectivity Gap
Earlier degraders show reported lower degradation efficiency and may degrade IKZF1/IKZF3, introducing confounding immunomodulatory effects.
In Vivo Evidence Gap
Other NSD2-targeting agents lack published in vivo tumor NSD2 degradation data; in vivo target engagement remains unreported.

LLC0424 Differentiation Evidence


Degradation Potency vs. MS159

LLC0424 degrades NSD2 with a DC50 of 20 nM in RPMI-8402 ALL cells, representing a ~260-fold improvement in degradation potency over MS159 (DC50 = 5,200 nM in 293FT cells), the first-in-class NSD2 PROTAC degrader that shares the same NSD2-PWWP1 binding warhead and cereblon E3 ligase recruitment strategy [1]. The rigid linker architecture of LLC0424 is credited for this enhanced ternary complex formation efficiency [2]. LLC0424 also achieves a Dmax of 96% vs. >82% for MS159 [1].

DC50 vs MS159
Cross-study comparable
LLC0424: DC50 = 20 nM, Dmax 96% MS159: DC50 = 5,200 nM, Dmax >82% ≈260-fold lower DC50
Reported degrader potency context
Cell-line context may affect comparison (RPMI-8402 vs 293FT)
NSD2 degradation PROTAC potency DC50 comparison

Degradation Potency vs. UNC8153

LLC0424 (DC50 = 20 nM, Dmax = 96%) is approximately 17.5-fold more potent and achieves greater maximal degradation than UNC8153 (DC50 = 350 nM, Dmax = 79%), another cereblon-recruiting NSD2 degrader reported by Lindsey and co-workers in 2023 [1]. Both compounds employ an NSD2-PWWP1 binding moiety, but LLC0424's rigid linker design yields superior degradation efficiency at equimolar concentrations [1].

DC50 vs UNC8153
Cross-study comparable
LLC0424: DC50 = 20 nM, Dmax 96% UNC8153: DC50 = 350 nM, Dmax 79% ≈17.5-fold lower DC50, Dmax improvement to 96%
Higher maximal degradation reported
U2OS vs RPMI-8402 cells; Dmax 79% may limit loss-of-function studies
NSD2 PROTAC DC50 comparison UNC8153

Selectivity vs. MS159

In global proteomics analysis of VCaP cells treated with 2 μM LLC0424 for 6 h, NSD2 was the sole significantly downregulated protein, confirming exquisite proteome-wide selectivity [1][2]. Immunoblotting in SEM cells confirmed that LLC0424 does not degrade the homologous methyltransferases NSD1 and NSD3, nor the cereblon neo-substrates IKZF1, IKZF3, GSPT1, and CK-1α at concentrations up to 2 μM across multiple time points [1]. In contrast, MS159 degrades both IKZF3 and IKZF1 as a consequence of its thalidomide-based cereblon recruitment .

Selectivity vs MS159
Head-to-head
LLC0424 (2 μM): NSD2 degraded; IKZF1, IKZF3, GSPT1, CK-1α unaffected MS159: degrades IKZF1 and IKZF3 Global proteomics: NSD2 sole downregulated protein for LLC0424
Selectivity supports NSD2-specific interpretation
Confounding neo-substrate degradation avoided
NSD2 selectivity PROTAC selectivity CRBN neo-substrates

In Vivo NSD2 Degradation

LLC0424 is the first and only NSD2 PROTAC degrader to demonstrate robust in vivo NSD2 degradation in xenograft models [1]. Intravenous or intraperitoneal administration at 60 mg/kg for 5 consecutive days produced significant NSD2 downregulation in both SEM (ALL) and 22RV1 (prostate cancer) xenograft tumors, with comparable efficacy between both routes [1][2]. By contrast, neither MS159 nor UNC8153 has published in vivo NSD2 degradation data, and the paper explicitly states that earlier degraders' in vivo degradative effects 'have not been evaluated' or 'remain unknown' [1][3].

In Vivo Degradation
Cross-study comparable
LLC0424: robust NSD2 degradation in SEM and 22RV1 xenografts MS159 / UNC8153: no published in vivo degradation data
Only PROTAC with in vivo PD evidence
60 mg/kg i.p./i.v., 5-day dosing; both routes effective
NSD2 in vivo degradation xenograft pharmacodynamic biomarker

Growth Inhibition in NSD2-Mutant ALL

LLC0424 dose-dependently inhibits the proliferation of SEM and RPMI-8402 ALL cell lines, both of which harbor the NSD2 E1099K gain-of-function mutation, with IC50 values of 3.56 μM and 0.56 μM, respectively, while its negative control LLC0424N (bearing a methylated cereblon ligand that cannot recruit the E3 ligase) is substantially less active [1]. The higher sensitivity of RPMI-8402 cells correlates with greater NSD2 dependency and stronger H3K36me2 downregulation upon LLC0424 treatment [1]. Earlier NSD2 inhibitors have been reported as 'largely ineffective in suppressing MM cell proliferation,' motivating the development of PROTAC degraders as an alternative therapeutic modality [2].

Cell Growth Inhibition
Cross-study comparable
IC50: 3.56 μM (SEM), 0.56 μM (RPMI-8402) LLC0424N (negative control) substantially less active
Degradation-proliferation correlation in NSD2-mutant ALL
NSD2 E1099K gain-of-function mutation; 7-day assay
ALL cell proliferation NSD2 E1099K mutation IC50 comparison

Dual Functional Ablation of NSD2

Unlike catalytic SET-domain inhibitors (e.g., IACS-17817, IC50 = 19 nM for NSD2 methyltransferase activity) or PWWP1-domain antagonists (e.g., UNC6934, Kd = 80 nM) that each target only one functional domain of NSD2, LLC0424-mediated complete protein degradation simultaneously eliminates both the methyltransferase catalytic function and the PWWP1-mediated chromatin-binding/scaffolding functions of NSD2 [1]. This is evidenced by continuous downregulation of H3K36me2 (the catalytic product of NSD2) in SEM cells treated with 2 μM LLC0424, with the effect persisting across multiple time points [1]. The LLC0424 paper explicitly notes that 'none of [the existing NSD2 inhibitors] can simultaneously remove the methyltransferase activity and chromatin binding function of NSD2' [1].

Dual Functional Ablation
Class-level inference
LLC0424 removes catalytic (H3K36me2) and PWWP1 chromatin-binding functions SET inhibitors block only catalysis; PWWP1 antagonists only chromatin binding
Enables total NSD2 loss-of-function study
H3K36me2 downregulation persisting across time points
NSD2 catalytic activity H3K36me2 chromatin binding PROTAC advantage

LLC0424 Recommended Applications


Loss-of-Function Studies in NSD2-Mutant Cancer Models

Researchers studying NSD2 dependency in hematologic or solid tumor models should select LLC0424 over catalytic inhibitors or earlier degraders. Its DC50 of 20 nM and Dmax of 96% guarantee near-complete NSD2 ablation at sub-micromolar concentrations in RPMI-8402 cells, while its clean selectivity profile (no degradation of NSD1, NSD3, IKZF1, IKZF3, GSPT1, or CK-1α) ensures that phenotypic readouts are attributable exclusively to NSD2 loss [1]. The negative control compound LLC0424N, which cannot engage cereblon, is available in parallel for rigorous target-specificity controls [1].

In Vivo NSD2 Target Engagement

For preclinical programs requiring in vivo proof of NSD2 target engagement, LLC0424 is the only NSD2 PROTAC degrader with published tumor NSD2 degradation data in xenograft models [1]. The compound is effective via both intravenous and intraperitoneal routes at 60 mg/kg, with robust NSD2 downregulation demonstrated in SEM (ALL) and 22RV1 (prostate cancer) xenografts after 5 days of dosing [1]. This dual-route flexibility facilitates experimental design across different animal models and pharmacokinetic objectives [1].

H3K36me2-Dependent Transcriptional Studies

LLC0424's ability to continuously downregulate H3K36me2, the primary epigenetic mark deposited by NSD2, makes it the preferred tool for ChIP-seq, RNA-seq, and other epigenomic analyses aimed at mapping NSD2-dependent chromatin landscapes [1]. Unlike catalytic inhibitors that only reduce H3K36me2 without removing NSD2 protein from chromatin, LLC0424 eliminates both the methylation activity and the physical presence of NSD2 at genomic loci, enabling the study of NSD2's methylation-independent chromatin scaffolding roles [1].

Degrader vs. Inhibitor Comparative Studies

For laboratories investigating the therapeutic differentiation between NSD2 degradation and catalytic inhibition, LLC0424 serves as the benchmark degrader tool, while IACS-17817 (IC50 = 19 nM catalytic inhibitor) or UNC6934 (PWWP1 domain antagonist, Kd = 80 nM) serve as matched inhibitor comparators [1]. This three-compound panel enables systematic dissection of which NSD2 functions (catalytic vs. scaffolding) drive specific disease phenotypes, an experimental design that is impossible with any single-modality agent [1].

Application
Selection Property
Validation Focus
NSD2 loss-of-function studies
Selective NSD2 degradation with minimal off-target effects
Confirm NSD2 depletion and phenotypic specificity
In vivo NSD2 pharmacodynamic studies
Validated in vivo degradation in xenograft models
Assess tumor NSD2 depletion and target engagement
Epigenomic profiling of NSD2 targets
Dual removal of catalytic and scaffolding functions
H3K36me2 ChIP-seq and NSD2 chromatin occupancy
Degrader-vs-inhibitor comparative studies
Benchmark degrader with matched inhibitor controls
Dissect catalytic vs scaffolding contributions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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